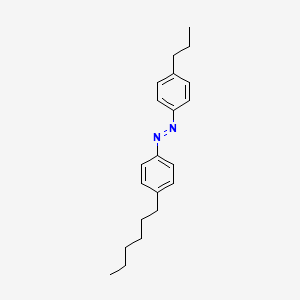
(E)-1-(4-Hexylphenyl)-2-(4-propylphenyl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-Hexylphenyl)-2-(4-propylphenyl)diazene is an organic compound belonging to the class of diazenes It is characterized by the presence of a diazene group (N=N) flanked by two aromatic rings, each substituted with hexyl and propyl groups, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Hexylphenyl)-2-(4-propylphenyl)diazene typically involves the azo coupling reaction. This reaction is carried out by reacting a diazonium salt with an aromatic compound. The general steps are as follows:
Formation of Diazonium Salt: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with another aromatic compound, such as 4-hexylaniline, under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
化学反応の分析
Types of Reactions
(E)-1-(4-Hexylphenyl)-2-(4-propylphenyl)diazene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学的研究の応用
(E)-1-(4-Hexylphenyl)-2-(4-propylphenyl)diazene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a photoswitchable molecule in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo reversible photoisomerization.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of (E)-1-(4-Hexylphenyl)-2-(4-propylphenyl)diazene primarily involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its E and Z isomers. This property is exploited in various applications, such as molecular switches and sensors. The molecular targets and pathways involved include:
Photoisomerization: The N=N bond undergoes a reversible change in configuration.
Interaction with Biological Molecules: The compound can interact with proteins and nucleic acids, altering their function.
類似化合物との比較
Similar Compounds
- (E)-1-(4-Methylphenyl)-2-(4-ethylphenyl)diazene
- (E)-1-(4-Butylphenyl)-2-(4-pentylphenyl)diazene
Uniqueness
(E)-1-(4-Hexylphenyl)-2-(4-propylphenyl)diazene is unique due to its specific substituents, which impart distinct physical and chemical properties. The hexyl and propyl groups influence the compound’s solubility, melting point, and reactivity, making it suitable for specialized applications in various fields.
特性
CAS番号 |
106132-88-1 |
|---|---|
分子式 |
C21H28N2 |
分子量 |
308.5 g/mol |
IUPAC名 |
(4-hexylphenyl)-(4-propylphenyl)diazene |
InChI |
InChI=1S/C21H28N2/c1-3-5-6-7-9-19-12-16-21(17-13-19)23-22-20-14-10-18(8-4-2)11-15-20/h10-17H,3-9H2,1-2H3 |
InChIキー |
YIKLWKRTFZNKTB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trichloro[2-(4-nitrophenyl)ethyl]silane](/img/structure/B14331362.png)
![2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)
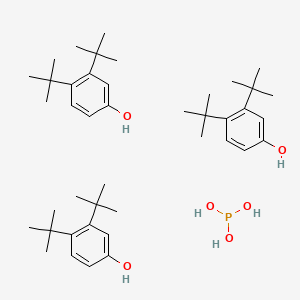
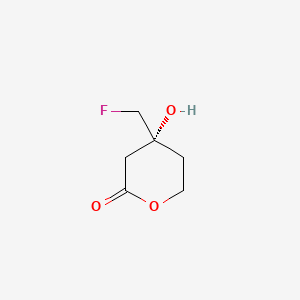
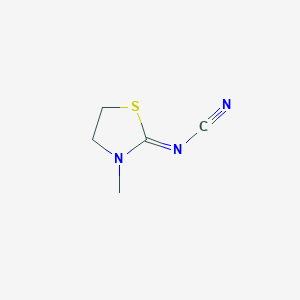
![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)
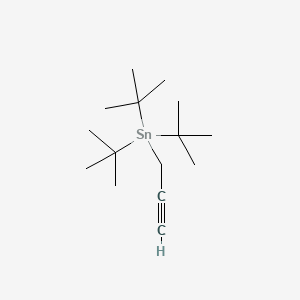
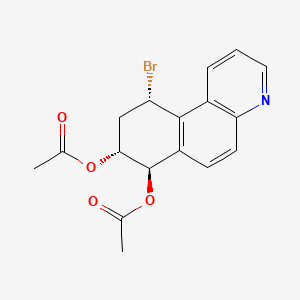
![1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14331406.png)
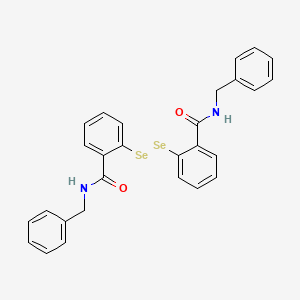
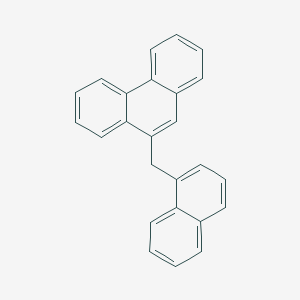
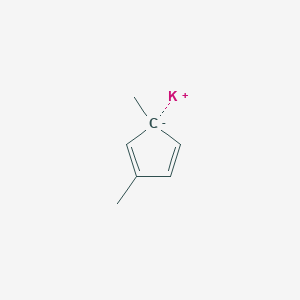

![5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one](/img/structure/B14331431.png)
